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Abstract
DS-3801b is a novel, orally active, non-macrolide selective agonist for the G protein-coupled

receptor 38 (GPR38), also known as the motilin receptor.[1][2][3][4] Developed as a potential

prokinetic agent, DS-3801b targets the motilin signaling pathway to enhance gastrointestinal

(GI) motility.[4][5][6] This technical guide provides a comprehensive overview of the available

data on DS-3801b, focusing on its mechanism of action, the GPR38 signaling cascade, and its

effects on GI motility as demonstrated in clinical trials. While detailed preclinical data from in

vitro and in vivo animal studies are not extensively available in the public domain, this guide

synthesizes the current knowledge to inform researchers and drug development professionals.

Introduction to DS-3801b
DS-3801b is a small molecule with an N-methylanilide structure, distinguishing it from earlier

macrolide-based motilin receptor agonists like erythromycin.[3][4] This structural difference is

intended to offer advantages in terms of chemical stability, synthetic accessibility, and

potentially an improved pharmacokinetic and pharmacodynamic profile, such as minimizing

self-desensitization of the receptor.[2] By selectively targeting the GPR38 receptor, which is

predominantly expressed on smooth muscle cells in the GI tract, DS-3801b is being

investigated for the treatment of functional gastrointestinal disorders characterized by delayed

motility, such as gastroparesis and chronic constipation.[3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10827888?utm_src=pdf-interest
https://www.benchchem.com/product/b10827888?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3838679/
https://synapse.patsnap.com/article/what-are-the-new-molecules-for-gpr38-agonists
https://www.researchgate.net/publication/357906795_Discovery_of_DS-3801b_a_non-macrolide_GPR38_agonist_with_N-methylanilide_structure
https://pubmed.ncbi.nlm.nih.gov/35051575/
https://www.benchchem.com/product/b10827888?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35051575/
https://www.ncbi.nlm.nih.gov/books/NBK545309/
https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=41
https://www.benchchem.com/product/b10827888?utm_src=pdf-body
https://www.benchchem.com/product/b10827888?utm_src=pdf-body
https://www.benchchem.com/product/b10827888?utm_src=pdf-body
https://www.researchgate.net/publication/357906795_Discovery_of_DS-3801b_a_non-macrolide_GPR38_agonist_with_N-methylanilide_structure
https://pubmed.ncbi.nlm.nih.gov/35051575/
https://synapse.patsnap.com/article/what-are-the-new-molecules-for-gpr38-agonists
https://www.benchchem.com/product/b10827888?utm_src=pdf-body
https://www.researchgate.net/publication/357906795_Discovery_of_DS-3801b_a_non-macrolide_GPR38_agonist_with_N-methylanilide_structure
https://pubmed.ncbi.nlm.nih.gov/35051575/
https://www.ncbi.nlm.nih.gov/books/NBK545309/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: GPR38 Signaling Pathway
DS-3801b exerts its prokinetic effects by mimicking the action of the endogenous ligand

motilin.[5] The binding of DS-3801b to the GPR38 receptor initiates a cascade of intracellular

signaling events that ultimately lead to smooth muscle contraction.[5][7] The motilin receptor is

coupled to Gq and G13 proteins.[7]

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum,

triggering the release of intracellular calcium (Ca2+).[7] The increase in cytosolic Ca2+ leads to

the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase

(MLCK).[7] MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling

and smooth muscle contraction.[7]

Simultaneously, the activation of G13 and the DAG pathway can lead to the activation of RhoA-

dependent pathways.[7] This involves the activation of Rho kinase and protein kinase C (PKC),

which can inhibit myosin light chain phosphatase, further promoting a state of sustained muscle

contraction.[7]
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Caption: GPR38 signaling pathway activated by DS-3801b.
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Preclinical Data
While published literature asserts that preclinical studies have demonstrated the potency of

DS-3801b as a GPR38 agonist, specific quantitative data from these in vitro and in vivo animal

studies, such as receptor binding affinities (Ki), functional potencies (EC50), and detailed dose-

response effects on gastrointestinal motility in animal models, are not readily available in the

public domain.[2] The selection of DS-3801b as a clinical candidate was based on its profile as

a novel non-macrolide GPR38 agonist.[4]

Clinical Studies: Phase 1 Trial in Healthy Subjects
A first-in-human, two-part, single oral dose study was conducted to evaluate the safety,

tolerability, pharmacokinetics, and pharmacodynamics of DS-3801b in healthy subjects.[8]

Experimental Protocol
The study was designed as a randomized, double-blind, placebo-controlled trial.[8]

Part A (Dose Escalation): 48 subjects were enrolled in cohorts and received single oral

doses of DS-3801b ranging from 1 to 100 mg or a placebo.[8] Each cohort consisted of 6

subjects receiving DS-3801b and 2 receiving placebo.[8]

Part B (Gastric Emptying Assessment): 12 subjects received a single 50 mg dose of DS-
3801b or a placebo to specifically assess its effect on gastric emptying.[8]

Primary Endpoints:

Proximal GI Motility: Assessed by gastric emptying (GE) using the 13C-octanoate breath

test.[8] Key parameters measured were the gastric emptying half-time (GE T1/2) and the

gastric emptying lag time (GE Tlag).[8]

Distal GI Motility: Assessed by the time to first bowel movement (TTFBM) and the

consistency of the first bowel movement using the Bristol Stool Scale (BSS).[8]

Safety and Tolerability: Monitored through adverse event reporting, vital signs,

electrocardiograms (ECGs), and clinical laboratory tests.[8]
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Part A: Dose Escalation Part B: Gastric Emptying
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Caption: Phase 1 Clinical Trial Workflow for DS-3801b.

Results
The administration of DS-3801b was found to be safe and generally well-tolerated at doses up

to 50 mg, with mild, predominantly gastrointestinal adverse events reported.[8]

Quantitative Data on Gastrointestinal Motility:

The primary pharmacodynamic effects of DS-3801b on gastrointestinal motility were observed

in Part B of the study, where the 50 mg dose was evaluated.
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Parameter
Treatment Group
(50 mg DS-3801b)

Placebo Group
Median Reduction
vs. Placebo

Gastric Emptying Half-

Time (GE T1/2)
Data not specified Data not specified 20.8%[3][8]

Gastric Emptying Lag

Time (GE Tlag)
Data not specified Data not specified 20.6%[3][8]

These results indicate that a 50 mg dose of DS-3801b significantly accelerates gastric

emptying.[3][8]

In contrast to its effects on proximal GI motility, DS-3801b did not demonstrate a significant

impact on distal GI motility.[3][8] There were no significant differences in the time to first bowel

movement (TTFBM) or the Bristol Stool Scale (BSS) values across the different dose levels of

DS-3801b when compared to placebo.[3][8]

Discussion and Future Directions
The available data suggests that DS-3801b is a promising prokinetic agent with a clear effect

on accelerating gastric emptying. Its selective action on the GPR38 receptor offers a targeted

approach to managing disorders of upper gastrointestinal motility. The lack of a significant

effect on distal motility in the Phase 1 study may suggest a region-specific action of the drug,

which could be advantageous in certain clinical settings to avoid unwanted side effects such as

diarrhea.

Further research is needed to fully elucidate the therapeutic potential of DS-3801b. This

includes:

Dose-response relationship: While the Phase 1 study included a dose-escalation

component, detailed quantitative data on the effects of different doses on gastric emptying

have not been published. Understanding the full dose-response curve is crucial for

optimizing therapeutic efficacy.

Efficacy in patient populations: The initial studies were conducted in healthy volunteers.

Future clinical trials in patients with gastroparesis or other relevant conditions are necessary

to establish clinical efficacy.
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Long-term safety and tolerability: The safety profile of DS-3801b upon chronic administration

needs to be evaluated.

Publication of preclinical data: The availability of detailed preclinical data would provide a

more complete understanding of the compound's pharmacological profile.

Conclusion
DS-3801b is a selective, non-macrolide GPR38 agonist that has been shown to accelerate

gastric emptying in healthy volunteers. Its mechanism of action through the Gq/G13-coupled

motilin receptor is well-understood in principle. While the publicly available data, particularly

from preclinical studies, is limited, the initial clinical findings are encouraging for its further

development as a therapeutic agent for gastrointestinal motility disorders. This technical guide

provides a summary of the current state of knowledge to aid researchers and clinicians in

understanding the potential role of DS-3801b in gastroenterology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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